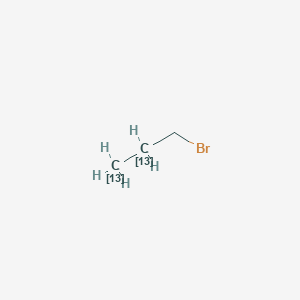
1-bromo(2,3-13C2)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo(2,3-13C2)propane is a brominated organic compound where the carbon atoms at positions 2 and 3 are isotopically labeled with carbon-13. This compound is of interest in various fields of scientific research due to its unique isotopic labeling, which allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo(2,3-13C2)propane can be synthesized through the bromination of isotopically labeled propane. The process typically involves the following steps:
Isotopic Labeling of Propane: Propane is labeled with carbon-13 at the 2 and 3 positions using a precursor such as 13C-labeled acetylene.
Bromination: The labeled propane is then subjected to bromination using bromine (Br2) in the presence of a radical initiator like ultraviolet light or a peroxide. The reaction is typically carried out at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Isotopic Labeling: Large quantities of propane are isotopically labeled using efficient and cost-effective methods.
Controlled Bromination: The bromination reaction is scaled up using industrial reactors, ensuring precise control over reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo(2,3-13C2)propane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions (SN1 and SN2), where the bromine atom is replaced by a nucleophile.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: Although less common, it can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH-), cyanide ions (CN-), and alkoxide ions (RO-). Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases such as potassium tert-butoxide (t-BuOK) or sodium ethoxide (NaOEt) are used, often in alcoholic solvents.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.
Major Products
Nucleophilic Substitution: Produces a variety of substituted propanes depending on the nucleophile used.
Elimination Reactions: Typically yields propene or its isotopically labeled analogs.
Oxidation and Reduction: Can produce alcohols, aldehydes, or alkanes depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
1-Bromo(2,3-13C2)propane is utilized in several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other isotopically labeled compounds. It is also employed in mechanistic studies of substitution and elimination reactions.
Biology: Serves as a probe in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in the development of radiolabeled compounds for diagnostic imaging and therapeutic applications.
Industry: Applied in the production of specialty chemicals and materials where isotopic labeling is required for quality control and process optimization.
Mecanismo De Acción
The mechanism by which 1-bromo(2,3-13C2)propane exerts its effects depends on the specific reaction or application:
Nucleophilic Substitution: Involves the attack of a nucleophile on the carbon atom bonded to bromine, leading to the displacement of the bromine atom.
Elimination Reactions: Involves the removal of a hydrogen atom and a bromine atom from adjacent carbon atoms, resulting in the formation of a double bond.
Biological Applications: The isotopically labeled carbon atoms allow for the tracking of metabolic pathways and the study of enzyme-catalyzed reactions.
Comparación Con Compuestos Similares
1-Bromo(2,3-13C2)propane can be compared with other brominated propanes and isotopically labeled compounds:
1-Bromopropane: Similar in structure but lacks isotopic labeling, making it less useful for NMR studies.
2-Bromopropane: Isomeric compound with the bromine atom at a different position, leading to different reactivity and applications.
1,3-Dibromopropane: Contains two bromine atoms, resulting in different chemical behavior and uses.
The uniqueness of this compound lies in its isotopic labeling, which provides valuable insights in research applications that require precise tracking of carbon atoms.
Propiedades
Número CAS |
1173023-37-4 |
|---|---|
Fórmula molecular |
C3H7Br |
Peso molecular |
124.98 g/mol |
Nombre IUPAC |
1-bromo(2,3-13C2)propane |
InChI |
InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i1+1,2+1 |
Clave InChI |
CYNYIHKIEHGYOZ-ZDOIIHCHSA-N |
SMILES isomérico |
[13CH3][13CH2]CBr |
SMILES canónico |
CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methylidyne[(1S)-1-phenylethyl]azanium](/img/structure/B12059842.png)





![1-Adamantaneacetyl-D-tyr[O-ethyl]-phe-val-asn-abu-pro-arg-arg-NH2](/img/structure/B12059868.png)





